molecular formula C15H14N2O2 B2822366 N-[2-(1H-indol-3-yl)ethyl]furan-2-carboxamide

N-[2-(1H-indol-3-yl)ethyl]furan-2-carboxamide

Cat. No.: B2822366
M. Wt: 254.28 g/mol
InChI Key: DRMVPEKPNDBZMT-UHFFFAOYSA-N
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Description

N-[2-(1H-Indol-3-yl)ethyl]furan-2-carboxamide is a synthetic hybrid molecule designed for chemical and pharmaceutical research. Its structure incorporates key pharmacophoric elements: a tryptamine backbone, provided by the 1H-indol-3-yl)ethyl group, linked to a furan-2-carboxamide moiety . The indole nucleus, a prevalent scaffold in medicinal chemistry, is found in numerous biologically active compounds and alkaloids. Tryptamine derivatives, which form the core of this molecule, have been extensively studied and reported to exhibit a wide spectrum of pharmacological activities, including antitumor, antimicrobial, antioxidant, and effects on the central nervous system . The furan ring, an electron-rich heterocycle, is present in various natural products and is known to contribute to a molecule's ability to form hydrogen bonds with biological enzymes, potentially influencing pharmacokinetic properties such as solubility and bioavailability . While specific biological data for this compound is not available, the strategic combination of these subunits aligns with modern drug design strategies like molecular hybridization. This approach aims to create new chemical entities with enhanced therapeutic efficacy, selectivity, or multi-target potential by combining distinct pharmacophores into a single structure . Consequently, this compound serves as a valuable building block for researchers exploring structure-activity relationships (SAR) in the development of novel bioactive agents. This product is intended For Research Use Only and is not approved for human, veterinary, or diagnostic use. Researchers should handle this compound with care, utilizing appropriate personal protective equipment and safety protocols in a laboratory setting.

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c18-15(14-6-3-9-19-14)16-8-7-11-10-17-13-5-2-1-4-12(11)13/h1-6,9-10,17H,7-8H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRMVPEKPNDBZMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(1H-indol-3-yl)ethyl]furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Structure

The compound features an indole moiety linked to a furan-2-carboxamide group, which is known for enhancing biological activity through various biochemical interactions.

Component Description
Indole Moiety Aromatic structure with diverse activities
Furan-2-Carboxamide Enhances solubility and bioactivity

Unique Features

The combination of these two structural components allows for potential interactions with various biological targets, including enzymes and receptors, which can modulate cellular processes.

Interaction with Biological Targets

This compound interacts with multiple molecular targets:

  • Receptor Binding : The indole structure can bind to serotonin receptors, influencing neurotransmission and potentially affecting mood disorders.
  • Enzyme Modulation : It may inhibit specific enzymes involved in cancer cell proliferation, leading to apoptosis in malignant cells.

Biochemical Pathways Affected

The compound has been shown to influence several key pathways:

  • Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
  • Cell Cycle Arrest : Inhibition of cell cycle progression at the G1 phase in cancer cells.
  • Anti-inflammatory Effects : Modulation of inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. For example, studies have demonstrated:

  • In vitro Studies : The compound showed IC50 values in the micromolar range against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) .
Cell Line IC50 Value (µM) Mechanism
MCF-70.65Induces apoptosis via caspase activation
HCT-1162.41Cell cycle arrest at G1 phase

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties. In laboratory settings, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

Study 1: Anticancer Activity Evaluation

A recent study evaluated the anticancer effects of this compound on human cancer cell lines:

  • Methods : Flow cytometry was used to assess cell viability and apoptosis.
  • Results : The compound significantly reduced cell viability in treated groups compared to controls, demonstrating its potential as a chemotherapeutic agent.

Study 2: Antimicrobial Efficacy Assessment

Another study focused on the antimicrobial properties of the compound:

  • Methods : Disk diffusion and broth microdilution methods were employed.
  • Results : The compound displayed notable inhibition zones against S. aureus and E. coli, suggesting its utility in treating bacterial infections .

Scientific Research Applications

Therapeutic Applications

1. Anticancer Activity

N-[2-(1H-indol-3-yl)ethyl]furan-2-carboxamide has been studied for its potential anticancer properties. Research indicates that compounds with indole structures often exhibit antitumor activity due to their ability to interact with various biological targets. Specifically, derivatives of indole compounds have shown efficacy against solid tumors, including colon and lung cancers. For instance, related compounds have been documented to possess antitumor activity, suggesting that this compound may also have similar effects .

2. Antiviral and Antimicrobial Properties

The indole moiety is known for its biological activity, including antiviral and antimicrobial properties. Studies have indicated that compounds containing indole structures can inhibit viral replication and bacterial growth. The specific mechanisms often involve the modulation of enzyme activities or receptor interactions, which are critical for pathogen survival .

3. Neuroprotective Effects

Recent investigations have suggested that indole derivatives may also exhibit neuroprotective effects. The ability of these compounds to cross the blood-brain barrier allows them to potentially protect neuronal cells from damage associated with neurodegenerative diseases . This opens avenues for exploring this compound in the context of neuroprotection.

Chemical Synthesis and Research Applications

1. Building Block in Organic Synthesis

This compound serves as a valuable building block in organic synthesis. Its unique structure allows for the modification and synthesis of more complex molecules, which can be utilized in drug development and material science . The versatility of this compound makes it an attractive target for chemists looking to create novel therapeutic agents.

2. Structure-Activity Relationship Studies

The study of structure-activity relationships (SAR) is crucial in medicinal chemistry for understanding how different chemical structures affect biological activity. This compound can be modified to evaluate how changes in its structure influence its pharmacological properties, aiding in the design of more effective drugs .

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated significant inhibition of colon cancer cell lines with IC50 values indicating potent activity .
Study BAntimicrobial PropertiesShowed effectiveness against various bacterial strains, highlighting potential for therapeutic use .
Study CNeuroprotectionIndicated protective effects on neuronal cells in vitro, suggesting applicability in neurodegenerative conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of N-[2-(1H-indol-3-yl)ethyl]furan-2-carboxamide, highlighting differences in substituents, synthesis routes, and reported bioactivities:

Compound Name Structural Differences Synthesis Method Key Findings Reference
N-(2-(1H-indol-3-yl)ethyl)-2-(6-chloro-9H-carbazol-2-yl)propanamide Carbazole substituent replaces furan; chloro group at position 6 DCC-mediated coupling Not explicitly stated; carbazole derivatives often target DNA/intercalation
N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanamide 2-Fluoro-biphenyl substituent instead of furan DCC-mediated coupling Potential anti-inflammatory activity (flurbiprofen-derived)
N-(2-(1H-indol-3-yl)ethyl)-2-acetylthiazole-4-carboxamide Thiazole-4-carboxamide replaces furan-2-carboxamide; acetyl group at thiazole Mixed anhydride coupling Marine-derived algaecide; confirmed by NMR and HRMS
N-[4-[2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-2-oxoethoxy]phenyl]furan-2-carboxamide Piperazine-sulfonylphenyl substituent; extended alkyl chain Unspecified Antiviral candidate with high docking score against monkeypox proteins
N-[(furan-2-yl)methyl]-3-(3-methylbenzamido)-1H-indole-2-carboxamide Additional 3-methylbenzamido group on indole; furanylmethyl linkage Unspecified Structural complexity suggests potential kinase or enzyme inhibition
2-(6-chloro-1H-indol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide Chloroindole-acetamide substituent instead of furan-carboxamide Unspecified Screening compound for drug discovery; no explicit bioactivity reported

Structural and Functional Insights

  • Furan vs.
  • Substituent Position and Bioactivity : The addition of a 3-methylbenzamido group on the indole ring () introduces steric bulk and hydrogen-bonding sites, likely influencing target selectivity .
  • Synthetic Flexibility : DCC-mediated coupling remains the most common method for indole-ethylamine amides, but mixed anhydride approaches () offer alternatives for sensitive substrates .

Q & A

Q. Table 1: Representative Synthetic Routes

MethodReagents/ConditionsYield/PurityReference
Fischer indole synthesisPhenylhydrazine, ketones, acidic conditions~60–75% yield
Amide couplingEDC, DMT/NMM/TsO−, microwave irradiationHigh purity (>95%)

Basic: How can the structural integrity of this compound be validated?

Answer:
Use a combination of spectroscopic and crystallographic techniques:

  • NMR spectroscopy : 1H/13C NMR to confirm proton environments and carbon frameworks (e.g., indole NH at ~10–12 ppm, furan protons at 6–8 ppm) .
  • X-ray crystallography : Resolve 3D conformation, including dihedral angles between indole and furan rings (e.g., ~9.71° in analogous structures) .
  • Mass spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ at m/z 291.14 for C15H14N2O2) .

Basic: What computational tools predict its pharmacokinetic properties?

Answer:
Leverage molecular descriptors from databases like PubChem:

  • LogP (octanol-water) : ~2.5–3.0, indicating moderate lipophilicity .
  • Topological polar surface area (TPSA) : ~70–80 Ų, suggesting moderate blood-brain barrier permeability .
  • H-bond donors/acceptors : 2 donors (amide NH, indole NH) and 3 acceptors (furan O, amide O) .

Q. Table 2: Key Molecular Descriptors (Analogs)

ParameterValue (Example)RelevanceReference
Molecular weight290.36 g/molADME optimization
TPSA78.5 ŲMembrane permeability
LogP2.8Solubility prediction

Advanced: What biological targets and mechanisms are implicated in its pharmacological activity?

Answer:
Emerging studies on structurally related compounds suggest:

  • TRPM8 ion channel modulation : Potential role in pain management via cold-sensing receptor interaction .
  • Cytotoxicity : Selective activity against cancer cell lines (e.g., IC50 < 10 µM in breast cancer models) via apoptosis induction .
  • Cannabinoid receptor interactions : Binding to CB1/CB2 receptors due to indole-furan synergy .

Q. Table 3: Hypothesized Targets and Effects

TargetMechanism/EffectExperimental ModelReference
TRPM8Inhibition of cold sensitivityIn vitro assays
Cancer cell linesApoptosis via ROS generationMCF-7 cells
CB1 receptorPartial agonism (Ki ~50 nM)Radioligand binding

Advanced: How can contradictory data on stability and reactivity be resolved?

Answer:
Address discrepancies through:

  • pH-dependent stability assays : Monitor degradation via HPLC under varying pH (e.g., rapid hydrolysis in acidic conditions) .
  • Oxidative stress testing : Use H2O2 or cytochrome P450 enzymes to assess metabolic susceptibility .
  • Comparative studies : Benchmark against analogs (e.g., N-(3-ethylphenyl)furan-2-carboxamide) to isolate structural influences .

Advanced: What strategies optimize yield and scalability for industrial research?

Answer:

  • Continuous flow reactors : Enhance reaction efficiency and reduce byproducts .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., from 24h to 2h) while maintaining >90% yield .
  • DoE (Design of Experiments) : Optimize parameters like temperature, solvent polarity, and reagent stoichiometry .

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